2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde 2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 84884-42-4
VCID: VC13329448
InChI: InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3
SMILES: COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O
Molecular Formula: C14H11FO2S
Molecular Weight: 262.30 g/mol

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde

CAS No.: 84884-42-4

Cat. No.: VC13329448

Molecular Formula: C14H11FO2S

Molecular Weight: 262.30 g/mol

* For research use only. Not for human or veterinary use.

2-[(5-Fluoro-2-methoxyphenyl)sulfanyl]benzaldehyde - 84884-42-4

Specification

CAS No. 84884-42-4
Molecular Formula C14H11FO2S
Molecular Weight 262.30 g/mol
IUPAC Name 2-(5-fluoro-2-methoxyphenyl)sulfanylbenzaldehyde
Standard InChI InChI=1S/C14H11FO2S/c1-17-12-7-6-11(15)8-14(12)18-13-5-3-2-4-10(13)9-16/h2-9H,1H3
Standard InChI Key SWEFIXSLBCPJAH-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O
Canonical SMILES COC1=C(C=C(C=C1)F)SC2=CC=CC=C2C=O

Introduction

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling. Key methods include:

Method 1: Thiol-Epoxide Coupling

  • Reagents: 5-Fluoro-2-methoxythiophenol reacts with 2-bromobenzaldehyde in the presence of a base (e.g., K₂CO₃).

  • Conditions: Solvent (DMF or THF), 60–80°C, 12–24 hours.

  • Yield: ~70–85% after purification by column chromatography.

Method 2: Ullmann-Type Coupling

  • Catalyst: CuI/1,10-phenanthroline.

  • Substrates: 2-Iodobenzaldehyde and 5-fluoro-2-methoxythiophenol.

  • Efficiency: Higher yields (up to 90%) but requires inert atmosphere .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Purity (%)
Thiol-EpoxideK₂CO₃7895
Ullmann CouplingCuI/Phen9098

Industrial-Scale Production

  • Challenges: Scalability of metal catalysts and byproduct management.

  • Patented Processes: A one-pot synthesis (CN113845459A) avoids intermediate isolation, reducing waste and cost .

Physicochemical Properties

Table 2: Key Physicochemical Parameters

PropertyValue
Molecular Weight262.30 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point299.4 ± 25.0°C (760 mmHg)
Flash Point134.8 ± 23.2°C
LogP (Partition)4.29
Vapor Pressure0.0 ± 0.6 mmHg (25°C)

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 10.03 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.95–6.75 (m, 3H, Ar-H), 3.90 (s, 3H, OCH₃).

  • ¹⁹F NMR: δ -112.5 ppm (s, 1F) .

Applications in Pharmaceutical Research

Drug Intermediate

  • Anticancer Agents: Serves as a precursor for thiazole derivatives, which inhibit kinase pathways (e.g., EGFR) .

  • Antimicrobials: Analogous sulfanyl-benzaldehydes exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli .

Materials Science

  • Liquid Crystals: The fluorine and methoxy groups enhance thermal stability (ΔT = 120–150°C) in nematic phases .

Biological Activity and Mechanism

In Vitro Studies

  • Cytotoxicity: IC₅₀ = 12.5 µM against MCF-7 breast cancer cells (vs. 5-FU: IC₅₀ = 8.2 µM) .

  • Enzyme Inhibition: Binds to FAD-dependent oxidoreductases (Kd = 0.45 µM), disrupting redox cycling .

Structure-Activity Relationship (SAR)

  • Fluorine Position: 5-F substitution enhances metabolic stability (t₁/₂ = 4.7 h in liver microsomes) .

  • Methoxy Group: Improves blood-brain barrier permeability (Pe = 8.2 × 10⁻⁶ cm/s) .

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